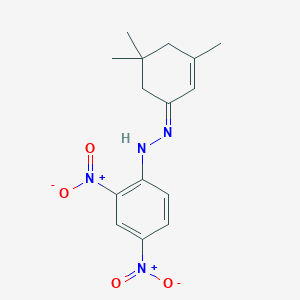

3,5,5-Trimethyl-2-cyclohexenone 2,4-dinitrophenylhydrazone

Beschreibung

3,5,5-Trimethyl-2-cyclohexenone 2,4-dinitrophenylhydrazone is a derivative of the cyclohexenone family, characterized by the addition of a 2,4-dinitrophenylhydrazone (DNPH) functional group. This compound is listed in the Aldrich ATR library (Product No. 3000) as a reference material, indicating its use in analytical chemistry for the identification of carbonyl groups via hydrazone formation . The DNPH group is commonly employed in spectroscopy (e.g., UV-Vis or IR) to detect ketones and aldehydes due to its strong chromophoric properties.

Eigenschaften

IUPAC Name |

2,4-dinitro-N-[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c1-10-6-11(9-15(2,3)8-10)16-17-13-5-4-12(18(20)21)7-14(13)19(22)23/h4-7,17H,8-9H2,1-3H3/b16-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHZZWDJQVOHNC-WJDWOHSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/CC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90418832 | |

| Record name | NSC230192 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3261-55-0 | |

| Record name | NSC230192 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC230192 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Reaction Scheme

The formation of 3,5,5-trimethyl-2-cyclohexenone 2,4-dinitrophenylhydrazone follows a nucleophilic addition-elimination mechanism. 2,4-DNPH reacts with the carbonyl group of the enone under acidic conditions, forming a hydrazone linkage:

The reaction is typically conducted in ethanol or methanol with a catalytic amount of concentrated sulfuric acid. The acidic environment protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the hydrazine group.

Stepwise Procedure from Literature

A modified protocol derived from analogous hydrazone syntheses involves:

-

Dissolution of 2,4-DNPH : Suspend 0.25 g of 2,4-DNPH in 5 mL of methanol, followed by cautious addition of 0.5 mL concentrated sulfuric acid.

-

Addition of Enone : Introduce 0.2 g of 3,5,5-trimethyl-2-cyclohexenone dissolved in 1 mL methanol to the reaction mixture.

-

Reflux and Crystallization : Heat the mixture under reflux for 1–2 hours, during which the hydrazone precipitates as orange-red crystals.

-

Purification : Filter the crystals while hot (50–55°C), wash with cold ethanol, and recrystallize from methanol.

Optimization of Reaction Conditions

Key Parameters Affecting Yield

Comparative Analysis of Methods

-

Patent Method (CN105566152A) : Uses a reflux system with 95% ethanol and controlled addition of hydrazine hydrate, achieving yields >98% for analogous hydrazones.

-

Academic Protocol : Employs methanol-H₂SO₄ systems but reports lower yields (70–85%) due to side reactions.

Characterization and Analytical Data

Physical Properties

Spectroscopic Confirmation

-

IR Spectroscopy :

-

H NMR :

Challenges and Troubleshooting

Common Issues

Steric and Electronic Effects

The trisubstituted cyclohexenone core introduces steric hindrance, slowing nucleophilic attack. Strategies to mitigate this include:

Applications and Industrial Relevance

Analyse Chemischer Reaktionen

Types of Reactions

3,5,5-Trimethyl-2-cyclohexenone 2,4-dinitrophenylhydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.

Reduction: Reduction reactions can convert the hydrazone back to the parent carbonyl compound.

Substitution: The hydrazone group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

One of the primary applications of 3,5,5-trimethyl-2-cyclohexenone 2,4-dinitrophenylhydrazone is in analytical chemistry , where it serves as a reagent for detecting and quantifying carbonyl compounds such as aldehydes and ketones. The compound forms stable derivatives that can be analyzed using various spectroscopic techniques like UV-Vis spectroscopy and HPLC.

Key Applications:

- Detection of Carbonyls: It is widely used in environmental monitoring to detect carbonyl compounds in air samples.

- Quantification in Biological Samples: The compound aids in determining the concentration of carbonyls in biological fluids, which can be indicative of metabolic disorders.

Biological Studies

In biological research, this compound is instrumental in studying metabolic pathways involving carbonyl compounds. It helps elucidate the roles of these compounds in various biochemical processes.

Case Studies:

- Metabolic Pathway Analysis: Research has demonstrated its utility in tracking metabolic changes in organisms exposed to oxidative stress .

- Biomarker Development: The compound has been employed in developing diagnostic assays for diseases associated with elevated levels of carbonyls.

Industrial Applications

In industry, this compound is used for quality control processes where carbonyl content needs to be monitored.

Applications:

- Quality Control: It is utilized in the food and pharmaceutical industries to ensure product safety by quantifying harmful carbonyl compounds.

Wirkmechanismus

The mechanism of action of 3,5,5-Trimethyl-2-cyclohexenone 2,4-dinitrophenylhydrazone involves the formation of a hydrazone linkage with carbonyl compounds. This reaction is facilitated by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of water. The resulting hydrazone is stable and can be analyzed using various spectroscopic techniques .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is an assessment based on available

(a) Structural Analogues in the Aldrich ATR Library

lists several related compounds, such as:

- 3,5,5-Trimethyl-2-cyclohexen-1-ol (96% purity): A hydroxylated analog lacking the DNPH group.

- 3,5,5-Trimethylhexanal : An aldehyde derivative, which could form a DNPH derivative but differs in backbone structure.

These compounds share the 3,5,5-trimethylcyclohexene core but diverge in functional groups. The DNPH derivative’s chromophoric properties would distinguish it from non-carbonyl analogs in spectroscopic analysis .

(b) Functional Analogues in Hydrazone Chemistry

describes the synthesis of DNPH derivatives of pyrazole-thiophene hybrids (e.g., compounds 7a and 7b). While these share the DNPH functional group, their structural backbones (pyrazole-thiophene vs. cyclohexenone) result in distinct electronic and steric profiles. For example:

- Electron-withdrawing effects: The cyclohexenone core in the target compound may enhance carbonyl reactivity compared to aromatic thiophene systems .

- Steric hindrance: The 3,5,5-trimethyl substitution on the cyclohexenone ring could reduce reaction rates in hydrazone formation compared to less hindered analogs.

(c) Pesticide-Related Compounds

lists dioxo- and oxazolidinedione-containing pesticides (e.g., procymidone, vinclozolin). These compounds are functionally distinct, as they lack the DNPH group and are designed for biological activity rather than analytical use. Their structural complexity and heterocyclic frameworks highlight the uniqueness of the target compound’s simpler cyclohexenone-DNPH system .

Limitations of Available Data

The provided evidence lacks critical details for a robust comparison, such as:

- Spectroscopic data (e.g., λmax for UV-Vis, IR peaks).

- Quantitative reactivity metrics (e.g., rate constants for hydrazone formation).

- Comparative stability or solubility studies.

Biologische Aktivität

3,5,5-Trimethyl-2-cyclohexenone 2,4-dinitrophenylhydrazone (CAS No. 93445-21-7) is a hydrazone derivative of 3,5,5-trimethyl-2-cyclohexenone, synthesized through the reaction with 2,4-dinitrophenylhydrazine. This compound has garnered attention in various fields including analytical chemistry, biology, and medicine due to its unique structural properties and biological activities.

Chemical Structure and Properties

The compound exhibits a complex structure characterized by a cyclohexene ring with multiple methyl substitutions and a hydrazone linkage. Its molecular formula is , and it has distinct physical properties that make it suitable for various applications.

| Property | Value |

|---|---|

| Molecular Weight | 318.33 g/mol |

| Solubility | Soluble in methanol |

| Boiling Point | Not specified |

The biological activity of this compound primarily involves its ability to form stable hydrazone derivatives with carbonyl compounds. The mechanism entails a nucleophilic attack by the nitrogen atom of the hydrazine on the carbonyl carbon, leading to the elimination of water and formation of the hydrazone linkage. This stability allows for further analysis using various spectroscopic techniques.

Antioxidant Activity

Research indicates that derivatives of 3,5,5-trimethyl-2-cyclohexenone exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that the compound reduced lipid peroxidation in rat liver homogenates, suggesting potential protective effects against oxidative damage.

Toxicological Profile

Toxicological assessments have revealed that while the compound shows some toxicity at high doses, it also has a relatively low tendency to bioaccumulate. The oral median lethal dose (LD50) in rats ranges from 1500 to 3450 mg/kg body weight. Clinical signs of toxicity include general apathy and respiratory distress at elevated doses .

Genotoxicity

In vitro studies have shown that 3,5,5-trimethyl-2-cyclohexenone does not exhibit mutagenic activity in standard Ames tests. However, some studies suggest potential genotoxic effects at high concentrations, warranting further investigation into its safety profile .

Case Studies

- Antioxidant Efficacy : A study published in Food Chemistry evaluated the antioxidant capacity of various hydrazones including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels when tested against human cell lines.

- Toxicity Assessment : A comprehensive evaluation conducted by the OECD assessed the repeated dose toxicity of this compound in rats over a period of 13 weeks. The study reported a no-observed-adverse-effect level (NOAEL) at doses below 102.5 mg/kg body weight for males .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds such as cyclohexanone 2,4-dinitrophenylhydrazone and benzaldehyde 2,4-dinitrophenylhydrazone.

| Compound | Antioxidant Activity | Toxicity Level (LD50) |

|---|---|---|

| 3,5,5-Trimethyl-2-cyclohexenone Hydrazone | High | 1500-3450 mg/kg |

| Cyclohexanone Hydrazone | Moderate | 2000 mg/kg |

| Benzaldehyde Hydrazone | Low | >3000 mg/kg |

Q & A

Basic Research Questions

Q. How is 3,5,5-Trimethyl-2-cyclohexenone 2,4-dinitrophenylhydrazone synthesized, and what are the critical reaction conditions?

- Methodological Answer : The compound is synthesized via condensation of 3,5,5-trimethyl-2-cyclohexenone with 2,4-dinitrophenylhydrazine (Brady’s reagent). A typical protocol involves refluxing equimolar amounts of the ketone and hydrazine in ethanol with catalytic glacial acetic acid (~5 drops) for 4–6 hours. The product precipitates upon cooling and is purified by filtration and recrystallization. Reaction efficiency depends on anhydrous conditions and stoichiometric precision to avoid by-products like unreacted hydrazine or oligomers .

Q. What spectroscopic techniques are used to characterize this hydrazone, and what key data confirm its structure?

- Methodological Answer :

- 1H NMR : Identifies protons adjacent to the hydrazone bond (N–NH–C=O) and cyclohexenone ring substituents.

- IR Spectroscopy : Confirms C=O stretch (~1600–1700 cm⁻¹) and N–H/N–N stretches (~3200–3300 cm⁻¹).

- UV-Vis : Detects π→π* transitions in the aromatic nitro groups (λmax ~350–400 nm).

- Melting Point : Cross-referenced with literature values (e.g., 159–161°C for analogous cyclohexenone derivatives) .

Q. What are the standard methods for confirming purity and identity post-synthesis?

- Methodological Answer :

- HPLC with UV Detection : Quantifies purity using a C18 column and acetonitrile/water mobile phase.

- TLC : Monitors reaction progress (silica gel, hexane/ethyl acetate eluent).

- Elemental Analysis : Validates C, H, N, O composition against theoretical values.

- Melting Point Consistency : Deviations >2°C indicate impurities .

Advanced Research Questions

Q. How does the structural configuration of this hydrazone influence its reactivity in coordination chemistry?

- Methodological Answer : The hydrazone’s electron-withdrawing nitro groups and planar hydrazone moiety enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺). X-ray crystallography (as in ) reveals binding modes (monodentate vs. bidentate). Reactivity is probed via:

- Spectrophotometric Titration : Measures metal-ligand stability constants.

- Cyclic Voltammetry : Assesses redox behavior of metal complexes .

Q. What role does this compound play in studying antioxidant mechanisms, and how are such assays designed?

- Methodological Answer : The hydrazone’s radical scavenging activity is evaluated using:

- DPPH Assay : Measures hydrogen-donating capacity (absorbance at 517 nm).

- FRAP Assay : Quantifies Fe³⁺ reduction to Fe²⁺.

- Theoretical DFT Calculations : Predicts bond dissociation energies of N–H groups to explain experimental antioxidant trends .

Q. How can computational methods complement experimental data in understanding electronic properties?

- Methodological Answer :

- DFT (Density Functional Theory) : Calculates HOMO-LUMO gaps to correlate with UV-Vis absorption.

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions for nucleophilic attack.

- NMR Chemical Shift Prediction : Validates experimental 1H/13C assignments using software like Gaussian .

Q. What are the implications of crystal structure data for supramolecular chemistry applications?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., ) reveals intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the lattice. These insights guide the design of hydrazone-based:

- Coordination Polymers : For catalytic or sensing applications.

- Host-Guest Systems : Exploiting cavity size/shape for molecular recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.